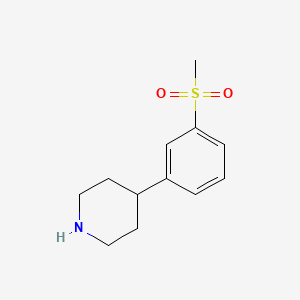

4-(3-(Methylsulfonyl)phenyl)piperidine

Descripción

Propiedades

Número CAS |

346688-72-0 |

|---|---|

Fórmula molecular |

C12H17NO2S |

Peso molecular |

239.34 g/mol |

Nombre IUPAC |

4-(3-methylsulfonylphenyl)piperidine |

InChI |

InChI=1S/C12H17NO2S/c1-16(14,15)12-4-2-3-11(9-12)10-5-7-13-8-6-10/h2-4,9-10,13H,5-8H2,1H3 |

Clave InChI |

BFFDEVPWGSZYSN-UHFFFAOYSA-N |

SMILES |

CS(=O)(=O)C1=CC=CC(=C1)C2CCNCC2 |

SMILES canónico |

CS(=O)(=O)C1=CC=CC(=C1)C2CCNCC2 |

Origen del producto |

United States |

The Strategic Role of CAS 346688-72-0 in Neuropharmacology: Synthesis and Application of Sigma-1 Receptor Agonists

Executive Summary

In the landscape of neuropharmacology, the transition from a raw chemical intermediate to a clinical-stage therapeutic requires rigorous chemical precision and a profound understanding of molecular biology. CAS 346688-72-0 , chemically identified as 4-(3-(Methylsulfonyl)phenyl)piperidine, serves as the critical secondary amine precursor for the synthesis of Pridopidine (CAS 346688-38-8)[1]. Pridopidine is a first-in-class, highly selective Sigma-1 Receptor (S1R) agonist currently in advanced clinical development for neurodegenerative disorders, including Huntington’s disease (HD) and Amyotrophic Lateral Sclerosis (ALS)[2].

This technical guide bridges the gap between synthetic organic chemistry and cellular pharmacology. It details the physicochemical profile of CAS 346688-72-0, provides a self-validating protocol for its N-alkylation into Pridopidine, and maps the downstream pharmacological causality of S1R activation.

Physicochemical Profiling

Understanding the structural and physical properties of CAS 346688-72-0 is essential for optimizing reaction conditions. The presence of the electron-withdrawing methylsulfonyl group on the phenyl ring subtly influences the basicity and nucleophilicity of the piperidine nitrogen.

Table 1: Quantitative Data & Chemical Identity

| Parameter | Specification / Data |

| Chemical Name | 4-(3-(Methylsulfonyl)phenyl)piperidine |

| CAS Registry Number | 346688-72-0 |

| Molecular Formula | C12H17NO2S |

| Molecular Weight | 239.33 g/mol |

| Target Application | Active Pharmaceutical Ingredient (API) Precursor |

| Reactivity Profile | Secondary amine (Nucleophile) |

Data supported by chemical supplier specifications.

Chemical Synthesis & Causality

The conversion of CAS 346688-72-0 to Pridopidine is achieved via a bimolecular nucleophilic substitution (SN2) reaction. As an Application Scientist, it is critical to look beyond the basic steps and understand the causality of the reagent selection to prevent side reactions such as elimination (E2) or over-alkylation.

Figure 1: SN2 Synthesis Workflow of Pridopidine from CAS 346688-72-0.

Protocol 1: N-Alkylation of CAS 346688-72-0

Objective: Synthesize Pridopidine with >99% purity using a self-validating reaction system.

Causality & Reagent Selection:

-

Alkylating Agent (1-Bromopropane): A primary alkyl halide is chosen to ensure a clean SN2 trajectory with minimal steric hindrance, avoiding the E2 elimination pathways common with secondary halides.

-

Base (K2CO3): A mild, insoluble inorganic base is utilized instead of strong bases (e.g., NaH). This scavenges the HBr byproduct efficiently without deprotonating the solvent or driving unwanted side reactions. Milling the K2CO3 increases the surface area for this heterogeneous reaction.

-

Solvent (Acetonitrile - MeCN): As a polar aprotic solvent, MeCN leaves the nucleophilic nitrogen of CAS 346688-72-0 unsolvated and highly reactive, significantly accelerating the SN2 mechanism.

Step-by-Step Methodology:

-

Preparation: Charge a dry, nitrogen-purged reaction vessel with CAS 346688-72-0 (1.0 eq) and anhydrous MeCN (10 volumes).

-

Base Addition: Add finely milled K2CO3 (2.5 eq) and stir at 25°C for 15 minutes to ensure uniform suspension.

-

Alkylation: Initiate dropwise addition of 1-Bromopropane (1.2 eq). Once addition is complete, elevate the internal temperature to 65°C.

-

Self-Validating Checkpoint: Monitor the reaction via LC-MS. The system validates its own completion when the precursor mass (m/z 240, [M+H]+) depletes to <1% total area, and the target product mass (m/z 282, [M+H]+) plateaus. Do not proceed to quenching until this mass shift is analytically confirmed.

-

Workup: Cool the mixture to room temperature, filter out the inorganic salts, and concentrate the filtrate under reduced pressure.

-

Purification: Dissolve the crude residue in ethyl acetate and precipitate the API as a hydrochloride salt using HCl gas, yielding highly pure Pridopidine.

Pharmacological Context: The S1R Pathway

Once synthesized, Pridopidine acts as a potent agonist at the Sigma-1 Receptor (S1R), a chaperone protein highly enriched at the mitochondria-associated membrane (MAM) of the endoplasmic reticulum (ER)[2][3].

In neurodegenerative states like Huntington's disease, mutant huntingtin (mHTT) disrupts the MAM, leading to calcium dysregulation and severe ER stress[4]. Pridopidine binding triggers the dissociation of S1R from the inhibitory chaperone BiP[3]. The liberated S1R stabilizes inositol 1,4,5-trisphosphate receptors (IP3R), restoring calcium homeostasis, mitigating ER stress (via the PERK and IRE1α pathways), and enhancing the axonal transport of brain-derived neurotrophic factor (BDNF)[3][4].

Figure 2: S1R Activation Pathway at the MAM by Pridopidine.

Biological Validation

To ensure scientific trustworthiness, the biological efficacy of the synthesized Pridopidine must be validated through a system that proves mechanistic causality, rather than mere correlation.

Protocol 2: In Vitro Validation of S1R-Mediated ER Stress Reduction

Objective: Validate that the synthesized Pridopidine reduces ER stress specifically through the S1R pathway.

Causality & Design: To prove that neuroprotection is explicitly driven by S1R activation, the protocol incorporates NE-100 , a highly selective S1R antagonist. If the benefits of Pridopidine are nullified by NE-100, the causality of the S1R pathway is definitively confirmed.

Step-by-Step Methodology:

-

Cell Culture: Plate YAC128 primary striatal neurons (expressing mHTT) in neurobasal medium supplemented with B27.

-

Cohort Stratification: Divide the culture into four distinct treatment arms:

-

(A) Vehicle Control

-

(B) Pridopidine (100 nM)

-

(C) NE-100 (1 µM)

-

(D) Pridopidine (100 nM) + NE-100 (1 µM)

-

-

Incubation: Incubate the cells for 24 hours at 37°C in a 5% CO2 atmosphere.

-

Protein Extraction & Analysis: Lyse the cells using RIPA buffer containing protease/phosphatase inhibitors. Perform Western Blotting targeted against ER stress markers (e.g., p-PERK, CHOP).

-

Self-Validating Checkpoint: The biological activity of the synthesized batch is considered valid only if Cohort B demonstrates a statistically significant reduction in CHOP expression compared to Cohort A, AND Cohort D reverts to the elevated stress levels seen in Cohort A. This internal antagonism is the ultimate proof of S1R-specific target engagement.

References

-

Howei Pharm. "CAS 346688-72-0 C12H17NO2S 4-(3-(Methylsulfonyl)phenyl)piperidine". Available at:[Link]

-

Hairui Chemical. "PRXM006 | Pridopidine Precursor". Available at:[Link]

-

Wikipedia. "Pridopidine - Mechanism of action". Available at:[Link]

-

HDBuzz. "Scientists identify precisely how pridopidine works in models of Huntington's disease". Available at: [Link]

-

NeurologyLive. "Pridopidine's Mechanism of Action Suggests Neuroprotective Effects in Huntington Disease". Available at: [Link]

-

MDPI - International Journal of Molecular Sciences. "Pridopidine, a Potent and Selective Therapeutic Sigma-1 Receptor (S1R) Agonist for Treating Neurodegenerative Diseases". Available at:[Link]

Sources

The 4-(3-(Methylsulfonyl)phenyl)piperidine Scaffold: A Technical Whitepaper on Synthesis, Pharmacology, and Sigma-1 Receptor Modulation

Executive Summary

The 4-(3-(methylsulfonyl)phenyl)piperidine motif is a privileged pharmacophore in modern neuropharmacology. Originally explored during the development of "dopaminergic stabilizers," this chemical scaffold forms the structural core of pridopidine (4-[3-(methylsulfonyl)phenyl]-1-propylpiperidine), a clinical-stage investigational drug for Huntington’s Disease (HD) and Amyotrophic Lateral Sclerosis (ALS)[1]. This whitepaper provides an in-depth analysis of the scaffold's structure-activity relationship (SAR), chemical synthesis workflows, and the biological mechanisms by which it exerts potent Sigma-1 receptor (S1R) agonism to rescue mitochondrial function and calcium homeostasis.

Structural Significance and Structure-Activity Relationship (SAR)

The transition from classical dopamine D2 receptor antagonists to S1R-targeted neuroprotectants was heavily driven by precise modifications to the 4-phenylpiperidine scaffold[2].

-

The Piperidine Ring : The basic nitrogen of the piperidine ring is critical for anchoring the molecule within the S1R binding pocket, typically forming a highly conserved salt bridge with the Glu172 residue of the receptor.

-

The Meta-Methylsulfonyl Group : The positioning of the methylsulfonyl ( −SO2CH3 ) group at the meta position of the phenyl ring is the defining feature of this scaffold. SAR and 3D-QSAR studies reveal that para-substitution significantly alters the pharmacological profile, often increasing Monoamine Oxidase (MAO) inhibitory activity[3]. The meta-substitution, however, aligns perfectly with the steric and electrostatic requirements of the S1R binding site while drastically reducing classical D2 receptor affinity[2][4]. This eliminates the extrapyramidal motor side effects associated with traditional neuroleptics, allowing the molecule to act as a fast-off antagonist or "stabilizer" at dopamine receptors while acting as a potent agonist at S1R[2].

Table 1: Pharmacological Profile of the 4-(3-(Methylsulfonyl)phenyl)piperidine Scaffold (N-Propyl Derivative / Pridopidine)

| Receptor Target | Binding Affinity ( Ki , nM) | Functional Activity | Clinical/Biological Relevance |

| Sigma-1 (S1R) | ~7.1 - 100 | Potent Agonist | Neuroprotection, mitochondrial rescue, MAM stabilization[5] |

| Dopamine D2 | ~10,000 | Low-affinity Antagonist | "Dopaminergic stabilizer", avoids classical D2 motor side effects[2] |

| Dopamine D3 | ~300 - 500 | Weak Antagonist | Minimal interference with reward pathways |

| Dopamine D4 | >10,000 | Inactive | No significant clinical effect |

Biological Mechanisms: S1R Activation and Mitochondrial Rescue

The 4-(3-(methylsulfonyl)phenyl)piperidine core exhibits its primary therapeutic efficacy via high-affinity binding to the Sigma-1 Receptor (S1R), a 25 kDa endoplasmic reticulum (ER) chaperone protein localized at mitochondria-associated ER membranes (MAMs)[5][6].

In neurodegenerative states like HD and ALS, MAM integrity is compromised, leading to calcium dysregulation, ER stress, and mitochondrial dysfunction[7]. Binding of the scaffold to S1R stabilizes the inositol 1,4,5-trisphosphate receptor (IP3R), restoring proper Ca2+ transfer from the ER to mitochondria[6][7]. This signaling cascade enhances ATP production, reduces reactive oxygen species (ROS), and promotes the axonal transport and secretion of brain-derived neurotrophic factor (BDNF)[5][6].

Figure 1: Mechanism of action of the 4-(3-(methylsulfonyl)phenyl)piperidine scaffold via S1R activation.

Chemical Synthesis and Manufacturing

The synthesis of the 4-(3-(methylsulfonyl)phenyl)piperidine core requires precise control over highly reactive intermediates. The standard industrial approach utilizes a convergent synthesis starting from 3-bromothioanisole, followed by coupling, dehydration, oxidation, and reduction[8].

Figure 2: Synthetic workflow for the 4-(3-(methylsulfonyl)phenyl)piperidine core.

Protocol 1: De Novo Synthesis of the Piperidine Core

This protocol outlines the self-validating synthesis of the core scaffold, emphasizing the causality behind specific reagent and condition choices[8].

-

Cryogenic Lithiation : Dissolve 3-bromothioanisole in anhydrous THF under an inert argon atmosphere. Cool the reaction mixture to ≤−35∘C . Dropwise add n-hexyllithium.

-

Causality: Cryogenic temperatures are strictly required to prevent the highly reactive organolithium intermediate from undergoing unwanted side reactions, such as ortho-lithiation or nucleophilic attack on the THF solvent[8].

-

-

Ketone Coupling : Slowly introduce N-Boc-4-piperidone to the cold mixture. Allow the reaction to stir and gradually warm to room temperature.

-

Validation: Monitor via TLC (Hexane:EtOAc 7:3). The disappearance of the UV-inactive ketone spot and the appearance of a highly polar tertiary alcohol confirm successful coupling.

-

-

Dehydration and Deprotection : Quench the reaction with aqueous HCl and heat to 80∘C .

-

Causality: The strong acidic conditions serve a dual purpose: they catalyze the E1 elimination of the tertiary alcohol to form the tetrahydropyridine double bond and simultaneously cleave the Boc protecting group[8].

-

-

Thioether Oxidation : Cool the mixture and add glacial acetic acid followed by 30% H2O2 . Stir at 50∘C for 4 hours.

-

Causality: Hydrogen peroxide cleanly oxidizes the thioether ( −SCH3 ) to the target methylsulfonyl ( −SO2CH3 ) group.

-

-

Catalytic Hydrogenation : Transfer the intermediate to a Parr shaker. Add 10% Pd/C catalyst and pressurize with H2 gas (40 psi) for 12 hours.

-

Validation: Filter the catalyst through Celite. Analyze the crude product via 1H -NMR. The complete disappearance of the vinylic proton signal ( ∼6.0 ppm) validates the successful reduction of the tetrahydropyridine ring to the final 4-(3-(methylsulfonyl)phenyl)piperidine core.

-

Experimental Workflows for Pharmacological Validation

To prove the efficacy of the synthesized scaffold, researchers must validate its ability to rescue S1R-mediated mitochondrial function[6].

Protocol 2: S1R-Mediated Mitochondrial Rescue Assay (Seahorse XF)

This protocol utilizes the Seahorse XF Cell Energy Phenotype Test to measure the Oxygen Consumption Rate (OCR) in YAC128 (Huntington's Disease model) neurons[6]. The assay is inherently self-validating through the sequential addition of specific electron transport chain (ETC) inhibitors.

-

Cell Plating & Treatment : Seed primary YAC128 neurons in a Seahorse XF96 microplate. Treat with 1μM of the synthesized piperidine core (or vehicle control) for 24 hours prior to the assay.

-

Baseline OCR Measurement : Wash cells with unbuffered assay medium and incubate in a non- CO2 incubator for 1 hour. Measure basal OCR to establish the resting metabolic rate.

-

Oligomycin Injection ( 1μM ) : Inject Oligomycin to inhibit ATP synthase (Complex V).

-

Causality: This step isolates ATP-linked respiration from proton leak, validating that the basal oxygen consumption was actively coupled to ATP production.

-

-

FCCP Injection ( 0.5μM ) : Inject the uncoupling agent FCCP.

-

Causality: FCCP collapses the inner mitochondrial membrane proton gradient, forcing the ETC to operate at maximum capacity. The difference between maximal and basal OCR defines the "spare respiratory capacity." S1R agonists specifically rescue this capacity, which is otherwise severely depleted in HD neurons[6].

-

-

Rotenone/Antimycin A Injection ( 0.5μM ) : Inject these Complex I and III inhibitors.

-

Validation: This final injection must drop the OCR to near zero. It serves as an internal negative control, validating the assay by shutting down mitochondrial respiration completely and allowing the quantification of non-mitochondrial oxygen consumption.

-

Conclusion

The 4-(3-(methylsulfonyl)phenyl)piperidine scaffold represents a masterclass in rational drug design. By fine-tuning the steric and electrostatic properties of the classical 4-phenylpiperidine pharmacophore, researchers successfully stripped away D2-mediated motor liabilities while unlocking profound, disease-modifying S1R agonism. As clinical trials for pridopidine advance, mastering the synthesis and pharmacological validation of this core intermediate remains essential for the next generation of neurodegenerative therapeutics.

References

-

Synthesis and Evaluation of a Set of 4-Phenylpiperidines and 4-Phenylpiperazines as D-2 Receptor Ligands and the Discovery of the Dopaminergic Stabilizer 4[3-(Methylsulfonyl)phenyl]-1-propylpiperidine (Huntexil, Pridopidine, ACR16). ResearchGate / Journal of Medicinal Chemistry.[Link]

- WO2017015609A1 - Process for preparing pridopidine.

-

What is Pridopidine? Prilenia Therapeutics. [Link]

-

The Sigma-1 Receptor Mediates Pridopidine Rescue of Mitochondrial Function in Huntington Disease Models. PubMed / Neurotherapeutics.[Link]

-

Pridopidine, a Potent and Selective Therapeutic Sigma-1 Receptor (S1R) Agonist for Treating Neurodegenerative Diseases. MDPI / International Journal of Molecular Sciences.[Link]

-

The sigma-1 receptor mediates the beneficial effects of pridopidine in a mouse model of Huntington disease. PubMed / Neurobiology of Disease.[Link]

Sources

- 1. prilenia.com [prilenia.com]

- 2. researchgate.net [researchgate.net]

- 3. Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Pridopidine, a Potent and Selective Therapeutic Sigma-1 Receptor (S1R) Agonist for Treating Neurodegenerative Diseases | MDPI [mdpi.com]

- 6. The Sigma-1 Receptor Mediates Pridopidine Rescue of Mitochondrial Function in Huntington Disease Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. immuneering.com [immuneering.com]

- 8. WO2017015609A1 - Process for preparing pridopidine - Google Patents [patents.google.com]

Executive Summary

The trajectory of pridopidine (formerly known as ACR16 or Huntexil) represents one of the most profound mechanistic paradigm shifts in modern neuropharmacology. Originally synthesized and classified as a "dopaminergic stabilizer" intended to manage the motor symptoms of Huntington’s disease (HD), advanced receptor profiling later revealed its true identity: a highly potent and selective agonist of the Sigma-1 Receptor (S1R). This whitepaper provides an in-depth technical analysis of pridopidine’s discovery, its complex chemical synthesis, and the self-validating experimental protocols that elucidated its neuroprotective mechanism of action at the mitochondria-associated membrane (MAM).

Historical Context: The Dopamine Stabilizer Hypothesis

Pridopidine was initially discovered by the Arvid Carlsson Research laboratories during a campaign to develop compounds that could stabilize psychomotor function without inducing the severe extrapyramidal side effects typical of classical neuroleptics.

Early pharmacological assays characterized pridopidine as a low-affinity dopamine D2 receptor (D2R) antagonist [2]. The prevailing hypothesis suggested that its rapid association and dissociation kinetics at the D2R allowed it to act as a functional antagonist in hyperdopaminergic states (e.g., chorea in HD) while behaving as a functional agonist in hypodopaminergic states. Based on this rationale, early clinical trials (MermaiHD and HART) were strictly designed around motor endpoints[4]. However, while the compound demonstrated a favorable safety profile and stabilized voluntary motor functions, the magnitude of its clinical efficacy could not be entirely explained by its weak D2R affinity, prompting researchers to investigate off-target binding profiles.

The Paradigm Shift: Sigma-1 Receptor (S1R) Agonism

The turning point in pridopidine's development occurred when comprehensive radioligand binding assays revealed that its affinity for the S1R ( Ki = 57 nM) was approximately 50 to 100 times greater than its affinity for the D2R ( Ki = 2950 nM) [1].

The S1R is a unique, ligand-regulated chaperone protein highly enriched in the central nervous system, primarily localized at the mitochondria-associated membrane (MAM) of the endoplasmic reticulum (ER). In neurodegenerative diseases like HD and Amyotrophic Lateral Sclerosis (ALS), the accumulation of misfolded proteins (e.g., mutant huntingtin or mHTT) disrupts MAM integrity, leading to severe ER stress, dysregulated calcium ( Ca2+ ) homeostasis, and impaired axonal transport of brain-derived neurotrophic factor (BDNF) [5].

By selectively binding to the S1R, pridopidine triggers the dissociation of S1R from the ER resident chaperone BiP (GRP78). The activated S1R then stabilizes inositol 1,4,5-trisphosphate receptors ( IP3Rs ), restoring Ca2+ transfer from the ER to mitochondria. This cascade effectively normalizes mitochondrial respiration and suppresses the three primary branches of the unfolded protein response (UPR): PERK, IRE1 α , and ATF6 [1].

Pridopidine-mediated Sigma-1 Receptor activation and neuroprotective signaling pathways.

Quantitative Data Summaries

To contextualize the pharmacological shift, Table 1 summarizes the binding affinities that redefined pridopidine's mechanism of action, while Table 2 outlines the clinical milestones that pivoted based on these findings.

Table 1: Pharmacological Binding Affinities of Pridopidine [1]

| Target Receptor | Affinity ( Ki in nM) | Functional Role / Implication |

| Sigma-1 Receptor (S1R) | 57 | Primary Target: Neuroprotection, ER stress reduction, MAM integrity. |

| Adrenergic α2C | 1580 | Negligible at therapeutic doses. |

| Dopamine D3 (D3R) | 1630 | Minor modulation of psychomotor function. |

| Dopamine D2 (D2R) | 2950 | Original hypothesized target; low affinity explains lack of extrapyramidal symptoms. |

| Sigma-2 Receptor (S2R) | 5450 | Demonstrates extreme selectivity for S1R over S2R (96-fold difference). |

Table 2: Key Clinical Trial Milestones in Huntington's Disease [2][4]

| Trial Name | Phase | Primary Endpoint Focus | Key Finding / Outcome |

| MermaiHD | Phase 3 | Modified Motor Score (mMS) | Failed primary endpoint; showed significant improvement in Total Motor Score (TMS). |

| HART | Phase 2b | Modified Motor Score (mMS) | Confirmed MermaiHD findings; symptomatic motor benefits observed at 45 mg bid. |

| PRIDE-HD | Phase 2 | Total Functional Capacity (TFC) | Shifted focus to disease progression (S1R rationale); showed slower functional decline at 52 weeks. |

Experimental Methodologies & Protocols

The translation of pridopidine from a chemical entity to a clinical candidate requires rigorous, self-validating protocols. Below are the definitive workflows for its chemical synthesis and the in vitro validation of its S1R-mediated neuroprotective effects.

Protocol 1: Chemical Synthesis & Purification of Pridopidine HCl

The synthesis of pridopidine (4-[3-(methylsulfonyl)phenyl]-1-propylpiperidine) is highly sensitive to oxidative impurities. The protocol below outlines the optimized industrial synthesis, emphasizing the causality behind the extraction solvents [3].

Step-by-Step Methodology:

-

Lithiation & Substitution: React the 4-phenylpiperidine derivative with a lithiating agent at cryogenic temperatures (< -35°C) to facilitate the substitution of the methylsulfonyl group.

-

Acidic Elimination: Subject the intermediate to acidic elimination at 110°C to form the piperidine ring structure. Causality Check: This step often utilizes tetrahydrofuran (THF). Traces of THF must be strictly monitored, as THF catalyzes the oxidation of intermediates into the toxic "Compound 3" impurity.

-

Biphasic Extraction (Self-Validating Step): Add a highly specific mixture of Toluene and Heptane (5 volumes) to the reactor at 40°C.

-

Why this specific mixture? The primary impurities, hexyl bromide and TA, are highly lipophilic and insoluble in water. The Toluene/Heptane matrix selectively partitions these impurities and residual THF into the organic waste phase while retaining the pridopidine free base.

-

Validation: Perform in-process High-Performance Liquid Chromatography (HPLC). The protocol is only validated to proceed if THF levels are < 0.1% and Compound 3 is undetectable.

-

-

Crystallization: Dissolve the purified solid pridopidine free base in an alcohol (e.g., ethanol). Introduce a stoichiometric mixture of hydrochloric acid and the same alcohol to precipitate high-purity pridopidine hydrochloride (HCl) salt.

Step-by-step chemical synthesis and purification workflow for Pridopidine HCl.

Protocol 2: In Vitro S1R Activation & ER Stress Assay

To prove that pridopidine’s neuroprotective effects are strictly S1R-mediated and not an artifact of D2R antagonism, researchers utilize a self-validating cellular assay using YAC128 HD mouse models [5].

Step-by-Step Methodology:

-

Cell Culture Preparation: Isolate primary striatal neurons from YAC128 transgenic mice (which express the full-length mutant human huntingtin gene, mHTT) and wild-type (WT) littermates.

-

Induction of Baseline Stress: Culture the neurons for 14 days in vitro (DIV). The accumulation of mHTT naturally induces chronic ER stress, measurable by the upregulation of the PERK and IRE1 α pathways.

-

Pharmacological Treatment: Divide the YAC128 cultures into three cohorts:

-

Cohort A (Vehicle): Receives standard media.

-

Cohort B (Pridopidine): Treated with 100 nM pridopidine.

-

Cohort C (Pridopidine + NE-100): Treated with 100 nM pridopidine and 1 μ M NE-100 (a highly selective S1R antagonist).

-

-

Western Blotting & Quantification: Lyse the cells and perform Western blot analysis targeting phosphorylated PERK (p-PERK) and downstream ATF4.

-

Causality & Validation:

-

Observation: Cohort B will show a statistically significant reduction in p-PERK levels compared to Cohort A, indicating relief of ER stress.

-

Validation: Cohort C will show p-PERK levels identical to Cohort A. Because the S1R antagonist NE-100 completely abolishes pridopidine's effect, the system self-validates that the ER stress reduction is exclusively driven by S1R agonism, ruling out dopaminergic interference.

-

Clinical Translation & Future Directions

The revelation of pridopidine's S1R agonism fundamentally altered its clinical trajectory. Rather than merely masking chorea via dopamine modulation, pridopidine is now recognized as a disease-modifying candidate capable of preserving functional capacity (TFC) by rescuing cellular survival pathways [4]. Ongoing Phase 3 trials (such as PROOF-HD) and expansions into ALS research are directly grounded in the robust, target-specific pharmacology of S1R activation at the MAM interface.

References

- Pridopidine, a Potent and Selective Therapeutic Sigma-1 Receptor (S1R) Agonist for Treating Neurodegenerative Diseases. Pharmaceuticals (Basel).

- Pridopidine: Overview of Pharmacology and Rationale for its Use in Huntington's Disease. Journal of Huntington's Disease.

- WO2017015609A1 - Process for preparing pridopidine. Google Patents.

- Pridopidine in early-stage manifest Huntington's disease: a phase 3 trial. Nature Medicine.

- Connection Lost, MAM: Errors in ER–Mitochondria Connections in Neurodegenerative Diseases. Brain Sciences.

Synthesis of 4-(3-(Methylsulfonyl)phenyl)piperidine: A Detailed Guide for Medicinal Chemistry

This comprehensive guide provides a detailed protocol for the synthesis of 4-(3-(methylsulfonyl)phenyl)piperidine, a valuable building block in medicinal chemistry and drug discovery. The 4-arylpiperidine scaffold is a privileged structure found in numerous biologically active compounds. This document outlines two robust synthetic strategies, the Negishi cross-coupling and the Suzuki-Miyaura cross-coupling, for the preparation of this target molecule. The protocols are designed for researchers, scientists, and drug development professionals, with a focus on experimental causality, safety, and analytical validation.

Introduction

The 4-arylpiperidine moiety is a key pharmacophore in a wide range of therapeutic agents, particularly those targeting the central nervous system. The methylsulfonyl group, a common bioisostere for other functionalities, can modulate the physicochemical properties of a molecule, such as solubility and metabolic stability. The synthesis of 4-(3-(methylsulfonyl)phenyl)piperidine provides a versatile intermediate for the development of novel therapeutics. For instance, the N-propyl derivative of this core, known as pridopidine, has been investigated for the treatment of Huntington's disease, highlighting the pharmaceutical relevance of this structural motif.[1][2][3][4][5]

This guide presents two well-established and reliable methods for the construction of the C(sp²)-C(sp³) bond between the phenyl and piperidine rings. The choice between the Negishi and Suzuki-Miyaura coupling reactions may depend on the availability of starting materials, catalyst systems, and the specific requirements of the research project.

Materials and Methods

This section details the necessary reagents and equipment for the synthesis, purification, and characterization of 4-(3-(methylsulfonyl)phenyl)piperidine.

| Reagent | Supplier | Notes |

| 3-Bromophenyl methyl sulfone | Commercially Available | Starting material for both synthetic routes. |

| tert-Butyl 4-iodopiperidine-1-carboxylate | Commercially Available | Precursor for the Negishi coupling. |

| 3-(Methylsulfonyl)phenylboronic acid | Commercially Available | Key reagent for the Suzuki-Miyaura coupling. |

| N-Boc-4-hydroxypiperidine | Commercially Available | Starting material for the synthesis of tert-butyl 4-iodopiperidine-1-carboxylate. |

| Triphenylphosphine | Commercially Available | Reagent for the synthesis of tert-butyl 4-iodopiperidine-1-carboxylate. |

| Imidazole | Commercially Available | Reagent for the synthesis of tert-butyl 4-iodopiperidine-1-carboxylate. |

| Iodine | Commercially Available | Reagent for the synthesis of tert-butyl 4-iodopiperidine-1-carboxylate. |

| Zinc dust | Commercially Available | Required for the Negishi coupling. |

| 1,2-Dibromoethane | Commercially Available | Used for the activation of zinc dust. |

| Chlorotrimethylsilane | Commercially Available | Used for the activation of zinc dust. |

| n-Butyllithium | Commercially Available | Highly pyrophoric; handle with extreme caution. |

| [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) | Commercially Available | Catalyst for both coupling reactions. |

| Copper(I) iodide | Commercially Available | Co-catalyst for the Negishi coupling. |

| Potassium phosphate (K₃PO₄) | Commercially Available | Base for the Suzuki-Miyaura coupling. |

| Trifluoroacetic acid (TFA) | Commercially Available | For the deprotection of the Boc group. |

| Dichloromethane (DCM) | Anhydrous | Solvent |

| Tetrahydrofuran (THF) | Anhydrous | Solvent |

| Dioxane | Anhydrous | Solvent |

| Diethyl ether | Anhydrous | Solvent |

| Ethyl acetate | Reagent Grade | For extraction and chromatography. |

| Hexanes | Reagent Grade | For extraction and chromatography. |

| Sodium bicarbonate (NaHCO₃) | Reagent Grade | For workup. |

| Sodium sulfate (Na₂SO₄) | Anhydrous | For drying organic layers. |

| Magnesium sulfate (MgSO₄) | Anhydrous | For drying organic layers. |

Synthetic Protocols

Two primary synthetic routes are presented below. Both pathways converge on the N-Boc protected intermediate, which is then deprotected to yield the final product.

Diagram of Synthetic Pathways

Sources

Application Note: Synthesis and Evaluation of Aryl {4-[({5-[3-(methylsulfonyl)phenyl]pyrazin-2-yl}oxy)methyl]piperidin-1-yl}methanones

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Application Area: Metabolic Disease Therapeutics, GPR119 Agonist Development

Mechanistic Rationale & Pharmacophore Design

The management of Type 2 Diabetes (T2D) and metabolic syndrome has increasingly focused on the G protein-coupled receptor 119 (GPR119). Expressed predominantly in pancreatic β -cells and intestinal enteroendocrine L-cells, GPR119 activation stimulates intracellular cAMP accumulation, leading to glucose-dependent insulin secretion and the release of incretin hormones like GLP-1[1].

The structural class of aryl {4-[({5-[3-(methylsulfonyl)phenyl]pyrazin-2-yl}oxy)methyl]piperidin-1-yl}methanones represents a highly optimized scaffold for GPR119 agonism[2]. The design of this molecule is driven by strict structure-activity relationship (SAR) causality:

-

3-(Methylsulfonyl)phenyl Group: Acts as the primary pharmacophore. The highly polar sulfonyl oxygens form critical, directional hydrogen bonds within the receptor's binding pocket[3].

-

Pyrazine Core: Serves as a rigid, metabolically stable hinge that optimally vectors the flanking substituents[4].

-

Piperidine-Oxymethyl Linker: Provides the necessary spatial flexibility, allowing the molecule to adapt to the receptor's conformational shifts during activation.

-

Aryl Methanone (Amide) Moiety: Modulates the overall lipophilicity (LogP) of the compound. The aryl group fits snugly into a hydrophobic sub-pocket of GPR119, enhancing binding affinity and functional efficacy.

GPR119 activation pathway leading to insulin and GLP-1 secretion.

Synthetic Strategy and Causality

The preparation of these complex aryl methanones follows a highly efficient, convergent two-step protocol starting from a Boc-protected intermediate[2]. As an application scientist, it is critical to understand why specific reagents are chosen over standard alternatives to ensure scalability and purity.

-

Acidic Deprotection: We utilize HCl in dioxane rather than standard trifluoroacetic acid (TFA) in DCM. Causality: TFA deprotection often leaves residual fluorinated salts that can suppress the nucleophilicity of the piperidine nitrogen in the subsequent weak-base mediated acylation. HCl in dioxane ensures quantitative deprotection while allowing the hydrochloride salt to be easily and cleanly neutralized during a biphasic basic workup[2].

-

Schotten-Baumann Type Amide Condensation: The free piperidine is coupled with various aroyl chlorides. Causality: While modern peptide coupling reagents (e.g., HATU, EDC/HOBt) are viable for carboxylic acids, utilizing pre-formed aroyl chlorides with a sterically hindered base like diisopropylamine (DIPA) provides superior atom economy and simplifies purification[2]. DIPA effectively neutralizes the liberated HCl without acting as a competing nucleophile against the highly reactive acyl carbon, driving the reaction to completion.

Two-step synthetic workflow for aryl methanone GPR119 agonists.

Experimental Protocols

Protocol A: Preparation of the Free Piperidine Intermediate

Synthesis of 2-[3-(methylsulfonyl)phenyl]-5-(piperidin-4-ylmethoxy)pyrazine

Reagents & Materials:

-

tert-butyl 4-((5-(3-(methylsulfonyl)phenyl)pyrazin-2-yloxy)methyl)piperidine-1-carboxylate (1.0 eq)

-

4M HCl in Dioxane (10 volumes)

-

Ethyl Acetate (EtOAc), Dichloromethane (DCM)

-

1M Sodium Hydroxide (NaOH) solution

Step-by-Step Procedure:

-

Suspend the Boc-protected intermediate in 4M HCl in dioxane (10 mL per gram of starting material) in a round-bottom flask equipped with a magnetic stirrer[2].

-

Stir the reaction mixture at room temperature (20-25°C) overnight.

-

Remove the volatile solvent in vacuo to yield a crude solid.

-

Suspend the crude product in a mixture of water and EtOAc (1:1 v/v) and stir vigorously for 15 minutes.

-

Separate the layers. Discard the organic layer (which contains cleaved Boc byproducts and non-polar impurities)[2].

-

Cool the aqueous layer to 0°C and slowly basify using 1M NaOH solution until the pH reaches ~10-11.

-

Extract the basified aqueous layer with DCM (3 × 100 mL).

-

Combine the DCM layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to afford the free amine as a solid[2].

Self-Validation Check: Spot the aqueous and organic layers on a TLC plate (eluent: 10% MeOH in DCM with 1% NH₄OH). The target product (free amine) must remain completely in the aqueous layer during Step 4, and exclusively partition into the DCM layer after basification in Step 7. LC-MS should confirm the free amine mass at m/z 348.4 [M+H]⁺ .

Protocol B: Parallel Synthesis of Aryl Methanones

Amide Condensation with Aroyl Chlorides

Reagents & Materials:

-

Free Piperidine Intermediate from Protocol A (1.0 eq)

-

Aroyl Chloride derivatives (e.g., benzoyl chloride, 4-fluorobenzoyl chloride) (1.2 eq)

-

Diisopropylamine (DIPA) (2.5 eq)[2]

-

Anhydrous Dichloromethane (DCM)

Step-by-Step Procedure:

-

Dissolve the free piperidine intermediate (1.0 eq) in anhydrous DCM under a nitrogen atmosphere.

-

Add DIPA (2.5 eq) to the solution and cool the reaction flask to 0°C using an ice bath[2].

-

Add the selected aroyl chloride (1.2 eq) dropwise over 10 minutes to prevent localized heating and side-reactions.

-

Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours.

-

Quench the reaction by adding saturated aqueous NaHCO₃.

-

Extract the mixture with DCM, wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate.

-

Purify the crude residue via silica gel column chromatography (eluent: Hexanes/EtOAc gradient) to yield the pure aryl methanone[2].

Self-Validation Check: Upon addition of the aroyl chloride, the reaction mixture should exhibit a mild exotherm and the gradual precipitation of DIPA hydrochloride salts. The presence of this white precipitate is a visual confirmation of successful amide bond formation. Monitor via LC-MS for the disappearance of the m/z 348.4 peak.

Quantitative Data Presentation

The following table summarizes representative analytical data for a library of synthesized aryl methanones utilizing the protocols described above. This data serves as a benchmark for expected yields and mass spectrometry validation.

| Compound ID | Aryl Group (Ar) | Yield (%) | Melting Point (°C) | Expected MS [M+H]⁺ (m/z) |

| AM-01 | Phenyl | 82 | 145-147 | 452.2 |

| AM-02 | 4-Fluorophenyl | 85 | 152-154 | 470.1 |

| AM-03 | 4-Methoxyphenyl | 78 | 138-140 | 482.2 |

| AM-04 | 3-Chlorophenyl | 80 | 160-162 | 486.1 |

| AM-05 | 4-Trifluoromethylphenyl | 74 | 168-170 | 520.1 |

Note: Yields represent isolated, chromatography-purified products. Variance in yield is typically attributed to the steric hindrance and electronic properties of the specific aroyl chloride used during Protocol B.

References

-

Synthesis of aryl {4-[({5-[3-(methylsulfonyl)phenyl]pyrazin-2-yl}- oxy)methyl]piperidin-1-yl}methanones. Journal of Chemical and Pharmaceutical Research (JOCPR).2

-

Upregulated insulin secretion in insulin-resistant mice: evidence of increased islet GLP1 receptor levels and GPR119-activated GLP1 secretion. PMC / National Institutes of Health.1

-

Synergistic Effects of a GPR119 Agonist with Metformin on Weight Loss in Diet-Induced Obese Mice. PubMed / National Institutes of Health.4

-

Development of Large-Scale Routes to Potent GPR119 Receptor Agonists. ACS Publications.3

Sources

- 1. Upregulated insulin secretion in insulin-resistant mice: evidence of increased islet GLP1 receptor levels and GPR119-activated GLP1 secretion - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jocpr.com [jocpr.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Synergistic Effects of a GPR119 Agonist with Metformin on Weight Loss in Diet-Induced Obese Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: In Vitro Pharmacological Profiling of 4-(3-(Methylsulfonyl)phenyl)piperidine Derivatives

Executive Summary & Mechanistic Rationale

The compound 4-(3-(methylsulfonyl)phenyl)piperidine serves as the core pharmacophore for a novel class of neuroprotective agents, most notably the clinical-stage drug pridopidine (4-[3-(methylsulfonyl)phenyl]-1-propylpiperidine)[1]. Originally classified as "dopaminergic stabilizers" due to their low-affinity antagonism at the Dopamine D2 Receptor (D2R)[2], advanced in vitro profiling has re-characterized this scaffold. It is now established that these piperidine derivatives act primarily as highly selective, high-affinity Sigma-1 Receptor (S1R) agonists [3][4].

As a Senior Application Scientist, understanding the causality behind the assay design is critical. S1R is a ligand-regulated chaperone protein residing at the Mitochondria-Associated ER Membrane (MAM)[5]. In its resting state, S1R is bound to the binding immunoglobulin protein (BiP/GRP78)[6]. Agonist binding by 4-(3-(methylsulfonyl)phenyl)piperidine derivatives induces a conformational shift that dissociates S1R from BiP. The freed S1R then stabilizes inositol 1,4,5-trisphosphate receptors (IP3R3), restoring calcium (Ca2+) flux to the mitochondria and preventing apoptosis in neurodegenerative models like Huntington's Disease (HD)[5][7].

To accurately evaluate this dual-receptor profile, the in vitro assay cascade must strictly isolate S1R binding from D2R binding, followed by functional phenotypic validation.

Fig 1. S1R activation pathway by 4-(3-(methylsulfonyl)phenyl)piperidine at the MAM.

Quantitative Pharmacological Profile

When screening analogs containing the 4-(3-(methylsulfonyl)phenyl)piperidine moiety, researchers should expect a distinct biphasic affinity profile. The table below summarizes the expected quantitative benchmarks required to validate assay performance based on historical data for pridopidine and its analogs[1][2][3].

| Compound / Ligand | Target | Radioligand Used | Expected Ki (nM) | Functional Activity |

| Pridopidine | S1R | -pentazocine | 70 – 85 | Agonist |

| Pridopidine | D2R | [3H]raclopride | ~7,500 – 10,000 | Antagonist |

| Des-propyl Analog | S1R | -pentazocine | 100 – 150 | Agonist |

| Haloperidol (Control) | S1R | -pentazocine | 1 – 3 | Antagonist |

| (+)-Butaclamol (Control) | D2R | [3H]raclopride | 0.5 – 2.0 | Antagonist |

Experimental Workflows & Self-Validating Systems

To ensure high-fidelity data, every protocol must function as a self-validating system. This means incorporating specific radioligands that eliminate off-target noise and utilizing internal controls to calculate assay robustness (Z'-factor).

For S1R binding, -pentazocine is the gold standard because it exhibits absolute selectivity for S1R over the Sigma-2 receptor (S2R), preventing the mixed-affinity confounding effects seen with older ligands like [3H]DTG[8][9].

Fig 2. High-throughput radioligand binding workflow for S1R affinity evaluation.

Detailed Step-by-Step Methodologies

Protocol A: S1R Competitive Radioligand Binding Assay

Objective: Determine the binding affinity (Ki) of 4-(3-(methylsulfonyl)phenyl)piperidine derivatives for the human Sigma-1 Receptor.

Reagents & Materials:

-

Membranes: HEK293 cells stably expressing human S1R (or guinea pig brain homogenates)[8][10].

-

Radioligand: -pentazocine (Specific Activity: ~30-40 Ci/mmol)[8].

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Non-Specific Binding (NSB) Control: 10 µM Haloperidol[8][11].

Step-by-Step Procedure:

-

Membrane Preparation: Dilute membrane homogenates in Assay Buffer to a final concentration of 30–50 µg protein/well.

-

Ligand Preparation: Prepare a 10-point serial dilution of the test compound (ranging from 10-11 M to 10-5 M) in DMSO. Ensure final DMSO concentration in the assay does not exceed 1%.

-

Assay Assembly (96-well plate):

-

Add 50 µL of test compound (or Haloperidol for NSB, or vehicle for Total Binding).

-

Add 50 µL of -pentazocine (final concentration: 5 nM).

-

Add 100 µL of membrane suspension to initiate the reaction.

-

-

Incubation: Seal the plate and incubate at 25°C for 120 minutes with gentle shaking to reach equilibrium[8].

-

Filtration: Terminate the reaction by rapid vacuum filtration through Whatman GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI) for 1 hour (PEI reduces non-specific binding of the radioligand to the filter).

-

Washing: Wash filters three times with 300 µL of ice-cold Assay Buffer.

-

Detection: Dry the filters, add scintillation cocktail, and quantify radioactivity using a MicroBeta liquid scintillation counter.

-

System Validation: Calculate the Z'-factor using Total Binding and NSB wells. The assay is validated if Z' > 0.5. Calculate Ki using the Cheng-Prusoff equation.

Protocol B: Functional Neuroprotection Assay in STHdh111/111 Cells

Objective: Validate that the S1R binding translates to functional agonism (neuroprotection) in a disease-relevant model. Causality: STHdh111/111 cells are immortalized mouse striatal neurons expressing mutant huntingtin (mHtt) with 111 CAG repeats. They exhibit baseline ER stress and calcium dysregulation. S1R agonists rescue these cells from apoptosis[3][7].

Step-by-Step Procedure:

-

Cell Seeding: Seed STHdh111/111 cells in 96-well plates at 10,000 cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours at 33°C.

-

Serum Deprivation (Stress Induction): Wash cells with PBS and replace media with serum-free DMEM to induce cellular stress and unmask mHtt toxicity.

-

Compound Treatment: Immediately treat cells with the 4-(3-(methylsulfonyl)phenyl)piperidine derivative (0.1 µM to 10 µM). Include a well with the test compound + 10 µM NE-100 (a selective S1R antagonist) to prove that the protective effect is strictly S1R-mediated[7].

-

Incubation: Incubate for 48 hours.

-

Viability Readout: Add CellTiter-Glo® Luminescent Cell Viability Assay reagent. Agitate for 10 minutes and read luminescence.

-

System Validation: The assay is validated if the test compound significantly increases ATP/luminescence compared to the vehicle-treated stressed cells, and if the addition of NE-100 completely abolishes this rescue[7].

References

-

7 - Huntington's Disease Society of America[7] 2.1 - Cayman Chemical[1] 3.2 - ACS Publications[2] 4.3 - PMC[3] 5.4 - Patsnap Synapse[4] 6.5 - Semantic Scholar[5] 7.8 - Perelman School of Medicine at the University of Pennsylvania[8] 8.10 - ACS Publications[10]

-

9 - PMC[9] 10.11 - ResearchGate[11] 11.6 - ACS Publications[6]

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. The sigma-1 receptor mediates the beneficial effects of pridopidine in a mouse model of Huntington disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What clinical trials have been conducted for Pridopidine? [synapse.patsnap.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. hdsa.org [hdsa.org]

- 8. med.upenn.edu [med.upenn.edu]

- 9. Sigmar1’s Molecular, Cellular, and Biological Functions in Regulating Cellular Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

Technical Support Center: A Guide to Improving Yield in 4-(3-(Methylsulfonyl)phenyl)piperidine Synthesis

Welcome to the technical support center for the synthesis of 4-(3-(Methylsulfonyl)phenyl)piperidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important piperidine derivative. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you optimize your reaction conditions and improve your overall yield and purity.

Introduction to the Synthetic Challenge

The synthesis of 4-(3-(Methylsulfonyl)phenyl)piperidine typically involves a multi-step sequence, often centered around a key carbon-carbon bond-forming reaction to connect the piperidine and phenyl rings. While seemingly straightforward, each step presents unique challenges that can impact the final yield and purity. This guide will focus on two common and effective synthetic routes: a Suzuki-Miyaura coupling approach and a reductive amination strategy. We will break down each step, anticipate potential problems, and provide actionable solutions based on established chemical principles and field-proven insights.

Part 1: Suzuki-Miyaura Coupling Approach

This route is a powerful method for constructing the C-C bond between the piperidine and phenyl rings. A typical sequence involves the coupling of an N-protected piperidine-boronic acid derivative with a suitable aryl halide, followed by deprotection.

Experimental Workflow: Suzuki-Miyaura Coupling

FAQs and Troubleshooting for the Suzuki-Miyaura Coupling Route

Q1: My Suzuki-Miyaura coupling reaction (Step 3) is giving a low yield. What are the most likely causes?

A1: Low yields in Suzuki-Miyaura couplings are common and can often be attributed to several factors.[1][2] Here's a breakdown of potential issues and how to address them:

-

Catalyst Inactivation: The palladium catalyst is the heart of the reaction and can be sensitive to air and impurities.

-

Solution: Ensure your reaction is performed under an inert atmosphere (nitrogen or argon). Degas your solvents and reagents thoroughly before use. Consider using a more robust pre-catalyst or a ligand that protects the palladium center.

-

-

Suboptimal Base or Solvent: The choice of base and solvent is critical for the catalytic cycle to proceed efficiently.[3]

-

Solution: Screen different bases. While aqueous bases like Na₂CO₃ or K₂CO₃ are common, organic-soluble bases like K₃PO₄ or Cs₂CO₃ can be more effective, especially in anhydrous conditions. The solvent system (e.g., dioxane/water, toluene/water, or DME) should be optimized to ensure all components remain in solution at the reaction temperature.

-

-

Poor Quality of Boronic Acid: 3-(Methylsulfonyl)phenylboronic acid can be prone to decomposition (protodeboronation), especially if stored improperly.

-

Solution: Use fresh, high-purity boronic acid. If in doubt, you can check its purity by NMR. Alternatively, consider using the corresponding boronate ester (e.g., a pinacol ester), which is often more stable.

-

-

Side Reactions: The primary side reactions are homocoupling of the boronic acid and dehalogenation of the aryl halide.

-

Solution: To minimize homocoupling, ensure a truly anaerobic environment. Dehalogenation can sometimes be suppressed by using a milder base or a different ligand.

-

| Parameter | Recommendation | Rationale |

| Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, or Buchwald pre-catalysts | Varied reactivity and stability profiles. Buchwald ligands are often effective for challenging couplings. |

| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | The strength and solubility of the base can significantly impact the transmetalation step. |

| Solvent | Dioxane/H₂O, Toluene/H₂O, DME | Ensures solubility of both organic and inorganic reagents. |

| Temperature | 80-110 °C | Sufficient thermal energy is typically required to drive the catalytic cycle. |

Q2: I'm having trouble with the N-Boc deprotection (Step 5). The reaction is either incomplete or I'm seeing side products. What should I do?

A2: N-Boc deprotection is generally reliable, but issues can arise, especially with complex molecules.[4]

-

Incomplete Deprotection:

-

Cause: Insufficient acid strength or stoichiometry, or a short reaction time.

-

Solution: Increase the concentration or equivalents of the acid (e.g., from 20% TFA in DCM to 50% or even neat TFA). Alternatively, switch to a stronger acid system like 4M HCl in dioxane. Gentle heating (40-50 °C) can also drive the reaction to completion, but should be done with caution.[5] Monitor the reaction by TLC or LC-MS to determine the optimal time.

-

-

Side Product Formation:

-

Cause: The highly reactive tert-butyl cation generated during deprotection can alkylate other nucleophilic sites on your molecule.

-

Solution: Perform the reaction at a lower temperature (0 °C) to control the rate of side reactions. The most effective solution is to add a scavenger, such as anisole or triethylsilane (TES), to the reaction mixture. The scavenger will trap the tert-butyl cation before it can react with your product.

-

Part 2: Reductive Amination Approach

This alternative route involves the reaction of a piperidone with an appropriate amine, followed by reduction of the resulting imine or enamine. This can be a very efficient way to form the desired C-N bond.

Experimental Workflow: Reductive Amination

Sources

purification issues with 4-(3-(methylsulfonyl)phenyl)piperidine

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide specifically for researchers, chemists, and drug development professionals working with 4-(3-(methylsulfonyl)phenyl)piperidine (Free Base CAS: 346688-72-0 | HCl Salt CAS: 346688-60-6).

This molecule presents unique purification challenges due to the dual nature of its functional groups:

-

The Piperidine Ring (Secondary Amine): Highly basic (pKa ~10-11) and prone to severe peak tailing on standard silica gel due to strong hydrogen bonding and ionic interactions.

-

The Methylsulfonyl Group: A highly polar, strong hydrogen-bond acceptor that significantly alters the partition coefficient (LogP), complicating standard liquid-liquid extraction (LLE) protocols.

Below, you will find field-proven troubleshooting guides, self-validating protocols, and FAQs to ensure high-yield, high-purity isolation.

Section 1: Flash Chromatography & Peak Tailing

Q: Why does my compound streak across the TLC plate and co-elute with impurities during silica gel chromatography?

Causality: Silica gel surfaces are populated with weakly acidic silanol groups (Si-OH). The secondary amine in the piperidine ring is highly basic. During elution, the amine protonates or forms strong hydrogen bonds with these silanols, causing the compound to stick to the stationary phase. This results in severe peak tailing, streaking, and poor resolution from impurities 1.

Solution: You must chemically deactivate the silica gel. This is achieved by adding a volatile tertiary amine, such as triethylamine (Et₃N), to the mobile phase. Et₃N competitively binds to the acidic silanol sites, shielding the piperidine nitrogen and allowing it to elute as a sharp, symmetrical band 2.

Protocol 1: Triethylamine-Deactivated Silica Gel Chromatography

Self-Validating Step: Before running the full column, run two TLC plates side-by-side—one with standard eluent and one with 1% Et₃N. A shift from a streak to a tight, round spot validates the system.

-

Solvent System Selection: Prepare your optimized mobile phase (e.g., Dichloromethane/Methanol 9:1 or Hexane/Ethyl Acetate).

-

Eluent Modification: Add 1% (v/v) Triethylamine (Et₃N) to the entire volume of the mobile phase.

-

Column Packing & Pre-treatment: Slurry-pack the silica gel using the Et₃N-modified eluent. Flush the column with at least 2 column volumes (CV) of the modified eluent to ensure complete saturation and deactivation of the silanol groups.

-

Sample Loading: Dissolve the crude 4-(3-(methylsulfonyl)phenyl)piperidine in a minimal amount of the modified eluent. Load it evenly onto the column head.

-

Elution & Monitoring: Elute the column, collecting fractions. Monitor via TLC (using the Et₃N-modified solvent) or LC-MS.

-

Post-Column Processing: Combine product-containing fractions and concentrate under reduced pressure. Note: Residual Et₃N can be removed by placing the product under high vacuum or by azeotropic removal with toluene.

Decision tree for troubleshooting secondary amine peak tailing during silica gel chromatography.

Section 2: Liquid-Liquid Extraction (LLE) & Yield Losses

Q: I am losing significant product to the aqueous layer during basic workup. How can I recover it?

Causality: The methylsulfonyl (-SO₂CH₃) group is highly polar. While most free-base amines partition cleanly into organic solvents like ethyl acetate or diethyl ether at high pH, the combined polarity of the piperidine ring and the sulfone group makes the free base of 4-(3-(methylsulfonyl)phenyl)piperidine surprisingly water-soluble. If the pH is not sufficiently high (pH > 12), partial protonation keeps it in the aqueous phase 3.

Solution: Drive the equilibrium entirely to the free-base form using a strong base, saturate the aqueous layer with salt (salting-out effect), and use a more polar halogenated solvent like dichloromethane (DCM).

Protocol 2: pH-Optimized Liquid-Liquid Extraction

Self-Validating Step: Check the pH of the aqueous layer with pH paper after thorough mixing with the organic layer. If it drops below 12, add more base and re-extract.

-

Initial Dissolution: If starting from an acidic reaction mixture, ensure the crude material is fully dissolved in the aqueous phase. Wash once with diethyl ether to remove non-polar, non-basic impurities. Discard the ether layer.

-

Basification: Cool the aqueous layer in an ice bath. Slowly add 6M NaOH or solid K₂CO₃ until the pH is strictly >12. The solution may turn cloudy as the free base precipitates or oils out.

-

Salting Out: Add solid NaCl to the aqueous phase until saturation is reached. This decreases the solubility of the polar organic molecule in the water layer.

-

Extraction: Extract the aqueous layer 3 to 4 times with Dichloromethane (DCM). DCM is highly effective for extracting polar secondary amines.

-

Drying & Concentration: Combine the DCM extracts, dry over anhydrous Na₂SO₄ (avoid MgSO₄ as it can sometimes trap polar amines), filter, and concentrate in vacuo.

pH-dependent liquid-liquid extraction workflow for highly polar piperidine derivatives.

Section 3: Salt Formation & Final Isolation

Q: The free base is a viscous oil that degrades and discolors over time. How do I achieve a stable, >99% pure solid?

Causality: The free base of 4-(3-(methylsulfonyl)phenyl)piperidine is prone to atmospheric oxidation and is highly hygroscopic. Converting the secondary amine to a hydrochloride (HCl) salt increases the crystal lattice energy, resulting in a stable, high-melting-point solid that actively rejects impurities during crystallization 1.

Protocol 3: Hydrochloride Salt Crystallization

Self-Validating Step: The formation of a white precipitate immediately upon the addition of HCl in ether visually confirms successful salt formation.

-

Dissolution: Dissolve the purified free base in a minimum volume of dry organic solvent (e.g., anhydrous ethanol or ethyl acetate).

-

Salt Formation: Cool the solution to 0°C. Slowly add 1.1 equivalents of a standardized solution of HCl in dioxane or HCl in diethyl ether dropwise under vigorous stirring.

-

Crystallization: Allow the mixture to stir at 0°C for 30 minutes to maximize precipitation. If crystallization is slow, scratch the inside of the flask with a glass rod to induce nucleation.

-

Isolation: Filter the resulting white crystals through a Büchner funnel. Wash the filter cake with a small volume of ice-cold diethyl ether.

-

Drying: Dry the 4-(3-(methylsulfonyl)phenyl)piperidine hydrochloride salt under high vacuum at 40°C for 12 hours to remove residual solvent.

Quantitative Data: Physicochemical Comparison

| Property | Free Base (CAS: 346688-72-0) | Hydrochloride Salt (CAS: 346688-60-6) |

| Physical State | Viscous oil / Low-melting solid | Crystalline solid |

| Stability | Prone to oxidation & hygroscopic | Highly stable, non-hygroscopic |

| Solubility | Soluble in DCM, EtOAc, Alcohols | Soluble in Water, Methanol |

| Purification Method | Flash Chromatography, LLE | Recrystallization |

| Storage | -20°C, Inert atmosphere (Argon) | Room temperature, desiccated |

References

-

Title: Catalytic reductive N-alkylation of amines using carboxylic acids Source: Chemical Communications (RSC Publishing) URL: [Link]

Sources

optimizing reaction conditions for N-alkylation of 4-phenylpiperidines

Technical Support Center: Optimizing N-Alkylation of 4-Phenylpiperidines

Introduction The 4-phenylpiperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutics including opioid analgesics, antipsychotics, and highly selective σ1 receptor radioligands[1]. N-alkylation of the secondary amine is a critical late-stage functionalization step in drug development. However, researchers frequently encounter synthetic bottlenecks such as over-alkylation, competitive elimination, and sluggish reaction kinetics. This guide provides field-proven troubleshooting strategies, validated protocols, and mechanistic insights to optimize these transformations.

Section 1: Troubleshooting & FAQs

Q1: My direct alkylation of 4-phenylpiperidine with an alkyl halide is yielding significant amounts of quaternary ammonium salts. How do I prevent over-alkylation? Causality: Over-alkylation is a classic "runaway train" scenario in amine alkylation. The introduction of an electron-donating alkyl group increases the electron density on the piperidine nitrogen. Consequently, the newly formed tertiary amine product is often more nucleophilic than the starting secondary amine, allowing it to compete effectively for the remaining alkylating agent[2]. Solution:

-

Stoichiometric Control & Slow Addition: Use a slight excess of the 4-phenylpiperidine (1.1 to 1.5 equivalents) relative to the alkyl halide. Add the alkylating agent dropwise using a syringe pump to maintain a low steady-state concentration of the electrophile[3].

-

Alternative Pathway (Reductive Amination): If direct alkylation cannot be controlled, pivot to reductive amination using an aldehyde/ketone and sodium triacetoxyborohydride (NaBH(OAc)₃). This method entirely circumvents over-alkylation because the intermediate iminium ion is reduced directly to the tertiary amine, which does not react further with the carbonyl species[4],[5].

Q2: The reaction between 4-phenylpiperidine and my secondary alkyl bromide is extremely slow, and I am observing alkene byproducts. What is happening? Causality: Secondary alkyl halides are prone to competitive E2 elimination, especially when reacted with basic nucleophiles like piperidines. If you are using a strong inorganic base (e.g., NaOH, NaH) or heating the reaction excessively, the base abstracts a β -proton from the alkyl halide, yielding an alkene instead of the desired SN2 product. Furthermore, the 4-phenyl substituent can induce conformational locking in the piperidine ring, slightly increasing steric bulk around the nitrogen compared to unsubstituted piperidine, which retards the SN2 trajectory. Solution:

-

Switch to a Milder Base: Replace strong bases with mild, non-nucleophilic inorganic bases like anhydrous Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃)[6],[7].

-

Finkelstein Acceleration: Add a catalytic amount (0.1 - 0.5 eq) of Sodium Iodide (NaI) or Potassium Iodide (KI). The iodide ion acts as a highly nucleophilic but excellent leaving group, converting the sluggish alkyl bromide into a highly reactive transient alkyl iodide in situ, accelerating the SN2 displacement without requiring extreme heat[8].

Q3: Which solvent system is optimal for the direct N-alkylation of 4-phenylpiperidines? Causality: The SN2 transition state involves charge separation. Polar aprotic solvents solvate the cations (e.g., K⁺ from K₂CO₃) while leaving the nucleophilic piperidine nitrogen relatively unsolvated and highly reactive. Solution: Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN) are the industry standards[4],[6]. DMF is particularly effective for solubilizing both the organic substrates and the inorganic base, promoting a homogeneous reaction environment at temperatures between 20°C and 60°C.

Section 2: Quantitative Data & Optimization Matrix

To streamline your optimization process, the following table summarizes the effects of various base and solvent combinations on the direct N-alkylation of 4-phenylpiperidines.

| Base | Solvent | Temp (°C) | Additive | Typical Yield | Primary Byproducts / Mechanistic Issues |

| K₂CO₃ (1.5 eq) | DMF | 60 | None | 75 - 85% | Trace quaternary salts; reliable standard[9]. |

| K₂CO₃ (1.5 eq) | DMF | 60 | KI (0.1 eq) | 85 - 95% | Highly efficient for sluggish alkyl chlorides/bromides[8]. |

| DIPEA (2.0 eq) | MeCN | 80 (Reflux) | None | 70 - 80% | Slower kinetics; good for base-sensitive substrates. |

| NaH (1.2 eq) | THF | 0 to 25 | None | < 50% | High E2 elimination of alkyl halide; over-alkylation risk. |

| None | EtOH | 80 (Reflux) | None | < 30% | Reaction stalls due to hydrohalide salt formation[3]. |

Section 3: Validated Experimental Protocols

Protocol A: Direct N-Alkylation via Finkelstein Acceleration This protocol is designed as a self-validating system: the generation of insoluble inorganic salts acts as a visual indicator of reaction progress, while the mild conditions prevent E2 elimination.

-

Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add 4-phenylpiperidine (1.0 eq, e.g., 10 mmol) and anhydrous DMF to achieve a 0.2 M concentration.

-

Base Addition: Add finely powdered, anhydrous Potassium Carbonate (K₂CO₃, 2.0 eq). Mechanistic note: Finely powdering the base increases the surface area for the heterogeneous deprotonation of the intermediate hydrohalide salt.

-

Catalyst Addition: Add Potassium Iodide (KI, 0.1 eq).

-

Electrophile Addition: Purge the flask with Nitrogen. While stirring at room temperature, add the alkyl bromide (1.1 eq) dropwise over 15 minutes.

-

Reaction: Heat the mixture to 60°C. Monitor via LC-MS or TLC. The reaction typically reaches completion within 4-12 hours.

-

Work-up: Cool to room temperature. Quench with water to dissolve the inorganic salts (K₂CO₃, KBr). Extract with Ethyl Acetate (3x). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine.

-

Purification: Dry over Na₂SO₄, concentrate under reduced pressure, and purify via silica gel chromatography.

Protocol B: N-Alkylation via Reductive Amination (Over-alkylation Prevention) Use this protocol when the target is a tertiary amine and direct alkylation yields intractable quaternary mixtures.

-

Imine Formation: Dissolve 4-phenylpiperidine (1.0 eq) and the target aldehyde/ketone (1.1 eq) in anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE).

-

Acid Catalysis (Optional): If using a sterically hindered ketone, add a catalytic amount of glacial acetic acid (0.1 eq) to facilitate iminium ion formation. Stir for 1-2 hours at room temperature.

-

Reduction: Add Sodium Triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise. Mechanistic note: NaBH(OAc)₃ is a mild reducing agent that selectively reduces the iminium ion without reducing the unreacted aldehyde/ketone[4].

-

Work-up: Stir for 4-12 hours. Quench carefully with saturated aqueous NaHCO₃ (gas evolution will occur). Extract with DCM, dry over Na₂SO₄, and concentrate.

Section 4: Visualizations & Workflows

The following decision matrix illustrates the logical flow for selecting the optimal N-alkylation strategy for 4-phenylpiperidines to ensure high yields and prevent side reactions.

Decision matrix for selecting the optimal N-alkylation strategy for 4-phenylpiperidines.

References

- BenchChem. "Application Notes and Protocols for N-Alkylation of 2-Substituted Piperidines". BenchChem Tech Support.

- BenchChem. "Application Notes and Protocols for N-Alkylation of 2,4-Piperidinedione". BenchChem Tech Support.

- ResearchGate. "Procedure for N-alkylation of Piperidine?".

- DNDi.

- Thieme Connect.

- BenchChem. "Preventing over-alkylation of amines in synthesis". BenchChem Tech Support.

- Helmholtz-Zentrum Dresden-Rossendorf (HZDR). "Synthesis and evaluation of a 18F-labeled 4-phenylpiperidine-4-carbonitrile radioligand for σ1 receptor imaging".

- ResearchGate. "Potassium carbonate as a base for the N-alkylation of indole and pyrrole in ionic liquids".

- Master Organic Chemistry.

Sources

- 1. hzdr.de [hzdr.de]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 9. dndi.org [dndi.org]

Technical Support Center: Troubleshooting Stereoselective Piperidine Synthesis

Welcome, Researchers and Drug Development Professionals.

As a Senior Application Scientist, I frequently consult with chemists who hit roadblocks when attempting to install multiple stereocenters on piperidine rings. Piperidines are ubiquitous in FDA-approved drugs, but their synthesis is notoriously prone to stereochemical leaks. Whether you are dealing with catalyst poisoning during pyridine hydrogenation, epimerization in Mannich cyclizations, or poor diastereomeric ratios (d.r.) in cascade reactions, this guide provides field-proven, mechanistically grounded solutions to get your synthesis back on track.

Module 1: Heterogeneous Pyridine Hydrogenation (The "Cis" Challenge)

Q: My pyridine hydrogenation stalls at 50% conversion, and I am isolating a mixture of cis and trans isomers instead of the expected purely cis-piperidine. How do I fix this?

Mechanistic Causality: The stalling is a classic case of catalyst poisoning. As the planar pyridine is reduced to piperidine, the resulting secondary amine becomes significantly more basic and nucleophilic than the starting material. This basic product binds tightly to the heterogeneous catalyst (e.g., PtO₂ or Rh/C), blocking active sites.

The loss of stereoselectivity (the appearance of trans isomers) occurs because elevated temperatures or prolonged reaction times allow the partially reduced dihydropyridine intermediates to desorb from the catalyst, isomerize, and re-adsorb in an inverted orientation.

The Solution: Pre-activate the substrate by converting it to a pyridinium salt using an acid[1]. This protonates the basic piperidine product in situ, preventing it from coordinating to the metal. This ensures rapid, kinetically controlled syn-addition of hydrogen gas across the catalyst face, yielding the cis-isomer exclusively.

Self-Validating Protocol: Stereoselective Hydrogenation of Pyridinium Salts

-

Reactor Setup: In a high-pressure Parr reactor, dissolve the substituted pyridine substrate (1.0 eq) in glacial acetic acid (0.2 M concentration) to form the pyridinium acetate salt.

-

Catalyst Addition: Under a strict argon atmosphere, add PtO₂ (Adams' catalyst) at a 2–5 mol% loading.

-

Hydrogenation: Seal the reactor securely. Purge the system with H₂ gas three times, then pressurize to 50 bar (725 psi).

-

Execution: Stir vigorously at 25°C for 4–12 hours.

-

Validation Step: Monitor hydrogen uptake continuously; the reaction is complete when the pressure drop ceases. Do not heat above 40°C to prevent thermodynamic isomerization.

-

-

Workup: Vent the H₂, purge with argon, and filter the mixture through a tightly packed Celite® pad to remove the heterogeneous catalyst. Neutralize the filtrate with saturated NaHCO₃ to liberate the free cis-piperidine.

Caption: Stereochemical pathway of pyridine hydrogenation highlighting kinetic syn-addition.

Module 2: De Novo Asymmetric Synthesis via Cascade Reactions

Q: I need to synthesize a highly substituted, enantiopure piperidine. Stepwise functionalization is destroying my yield, and my diastereomeric ratio (d.r.) is abysmal. What is a better approach?

Mechanistic Causality: Stepwise functionalization of an existing piperidine ring often fails because each subsequent reaction must overcome the flexible conformational dynamics (chair-to-boat flips) of the ring, leading to competing stereoelectronic pathways.

Instead of functionalizing an existing ring, construct the ring de novo using a one-pot cascade reaction driven by exocyclic chirality induction[2][3]. By utilizing a chiral amine, the initial aza-Michael addition to a nitroalkene sets a rigid exocyclic stereocenter. This stereocenter acts as an anchor, dictating the facial selectivity of all subsequent C-C bond formations and ring-closing steps.

Self-Validating Protocol: One-Pot Nitroalkene/Amine/Enone Condensation

-

Initiation (Aza-Michael): In a dry flask, combine the nitroalkene (1.0 eq) and a chiral amino ester (e.g., L-valine methyl ester, 1.1 eq) in anhydrous THF (0.1 M). Stir at room temperature for 30 minutes.

-

Validation Step: TLC must show complete consumption of the nitroalkene to confirm "Adduct A" formation.

-

-

Enone Addition (Michael): Add the enone (1.2 eq) to the reaction mixture. The secondary amine of the initial adduct undergoes a highly diastereoselective Michael addition to the enone.

-

Cyclization (Henry-Aldol): Add a mild base (e.g., DBU, 0.2 eq) to trigger the intramolecular ring closure. Stir for an additional 4 hours.

-

Isolation: Quench with aqueous NH₄Cl, extract with EtOAc, and purify via flash chromatography. This yields enantiopure piperidines (>95% ee) with up to three contiguous stereocenters.

Caption: Exocyclic chirality induction cascade for enantiopure piperidine synthesis.

Module 3: Advanced Functionalization (Mannich Cyclizations & Dearomatization)

Q: I am using an oxidative Mannich cyclization to form a 3-substituted piperidine, but my product is completely racemic. Where is the stereochemistry leaking?

Mechanistic Causality: The loss of absolute and relative stereochemistry during the oxidation of α-silylamino allylsilanes is due to a competitive aza-Cope rearrangement (a [3.3]-sigmatropic shift). When the highly reactive iminium cation is generated, it can undergo reversible rearrangement before the final cyclization step, scrambling your carefully set stereocenters[4].

The Solution: Lower the reaction temperature to -78°C during the cyclization phase and utilize conformationally locked substrates (e.g., incorporating bulky silyl groups) to increase the activation energy barrier for the aza-Cope pathway. This kinetically favors the direct Mannich cyclization.

Q: How can I achieve stereoselective dearomative multifunctionalization without transition metals?

Mechanistic Causality: Conventional transition-metal hydrogenation cannot easily introduce diverse functional groups (like halogens or nitriles) while reducing the ring, as these groups are often cleaved under reductive conditions. Electrocatalytic dearomatization solves this by generating reactive dihydropyridine intermediates at the anode, which can then be trapped by nucleophiles (like cyanogen bromide) in a highly chemo-, regio-, and stereoselective manner[5].

Quantitative Data Summary

To assist in your experimental design, the following table summarizes the expected stereochemical outcomes and yields based on the chosen synthetic strategy:

| Synthetic Strategy | Substrate Type | Key Reagent / Catalyst | Typical Yield | Stereoselectivity | Primary Limitation |

| Heterogeneous Hydrogenation | Pyridinium Salts | PtO₂ / H₂ (50 bar) | 85 - 95% | >15:1 (cis:trans) | Incompatible with reducible groups (e.g., alkenes, nitro) |

| Exocyclic Cascade Condensation | Nitroalkenes + Enones | Chiral Amino Esters | 70 - 92% | >20:1 d.r., >95% e.e. | Requires specific electron-deficient coupling partners |

| Oxidative Mannich Cyclization | α-Amino Aldehydes | Ceric Ammonium Nitrate | 50 - 65% | >10:1 d.r., >90% e.e. | Susceptible to aza-Cope racemization if not optimized |

| Electrochemical Dearomatization | Planar Pyridines | e⁻ / Cyanogen Bromide | 60 - 80% | Highly diastereoselective | Requires specialized potentiostat equipment |

References

-

One-Pot Asymmetric Synthesis of Substituted Piperidines by Exocyclic Chirality Induction. Organic Letters (ACS Publications), 2009.[Link]

-

An Oxidative Mannich Cyclization Methodology for the Stereocontrolled Synthesis of Highly Functionalized Piperidines. The Journal of Organic Chemistry (ACS Publications), 2004.[Link]

-

Chemo-, Regio-, and Stereoselective Electrochemical Dearomative Multifunctionalization of Pyridines. CCS Chemistry (Chinese Chemical Society), 2026.[Link]

Sources

Technical Support Center: Troubleshooting Piperidine Salt Crystallization